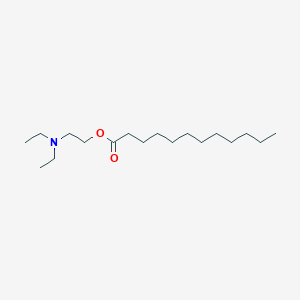
2-(Diethylamino)ethyl laurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)ethyl laurate, also known as DEAE-laurate, is a chemical compound that has been widely used in scientific research. It is a quaternary ammonium salt that is commonly used as a surfactant and a cationic lipid for gene delivery. In
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)ethyl laurate is based on its ability to form stable complexes with DNA. The cationic nature of 2-(Diethylamino)ethyl laurate allows it to interact with the negatively charged DNA molecule, resulting in the formation of a complex. This complex can then be taken up by cells, leading to the expression of the encoded gene.
Efectos Bioquímicos Y Fisiológicos
2-(Diethylamino)ethyl laurate has been shown to have low toxicity and is generally well-tolerated by cells. It has been used in a variety of cell types and has been shown to be effective in delivering genes into cells. 2-(Diethylamino)ethyl laurate has also been shown to have a positive effect on the stability of liposomes, which can improve their efficacy as drug delivery vehicles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(Diethylamino)ethyl laurate in lab experiments is its ability to efficiently deliver genes into cells. It is also relatively easy to synthesize and can be purified by recrystallization. However, one limitation of using 2-(Diethylamino)ethyl laurate is its potential cytotoxicity at high concentrations. It is also important to note that the efficiency of gene delivery can vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several areas of future research that could be explored with 2-(Diethylamino)ethyl laurate. One possible direction is the development of more efficient gene delivery systems using 2-(Diethylamino)ethyl laurate. This could involve the modification of 2-(Diethylamino)ethyl laurate to improve its stability and efficacy. Another area of research could be the use of 2-(Diethylamino)ethyl laurate in the development of new drug delivery systems. 2-(Diethylamino)ethyl laurate could be used to improve the stability and efficacy of liposomes, which could lead to the development of more effective drug delivery systems. Finally, the potential cytotoxicity of 2-(Diethylamino)ethyl laurate could be further explored to better understand its safety profile and to develop strategies to mitigate any potential toxicity.
Métodos De Síntesis
2-(Diethylamino)ethyl laurate can be synthesized by reacting lauric acid with diethylamine in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of 2-(Diethylamino)ethyl laurate as a white solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
2-(Diethylamino)ethyl laurate has been extensively used in scientific research as a cationic lipid for gene delivery. It is commonly used in transfection experiments to deliver plasmid DNA into cells. 2-(Diethylamino)ethyl laurate can form stable complexes with DNA, which can facilitate the uptake of DNA by cells. It has also been used in the development of liposomes for drug delivery.
Propiedades
Número CAS |
16070-12-5 |
|---|---|
Nombre del producto |
2-(Diethylamino)ethyl laurate |
Fórmula molecular |
C18H37NO2 |
Peso molecular |
299.5 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl dodecanoate |
InChI |
InChI=1S/C18H37NO2/c1-4-7-8-9-10-11-12-13-14-15-18(20)21-17-16-19(5-2)6-3/h4-17H2,1-3H3 |
Clave InChI |
UNWMSJSGBWRHNY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCCN(CC)CC |
SMILES canónico |
CCCCCCCCCCCC(=O)OCCN(CC)CC |
Otros números CAS |
16070-12-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)








![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)


